3-Bromo-6-chloro-2-methoxybenzyl alcohol

Medicinal Chemistry Organic Synthesis Cross-Coupling

3-Bromo-6-chloro-2-methoxybenzyl alcohol (CAS 1822852-13-0) is a trisubstituted benzyl alcohol building block, featuring bromine, chlorine, and methoxy substituents on the aromatic ring. It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research due to the presence of orthogonal reactive handles (bromo, chloro, and benzylic alcohol) for sequential functionalization.

Molecular Formula C8H8BrClO2
Molecular Weight 251.50 g/mol
Cat. No. B12853865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloro-2-methoxybenzyl alcohol
Molecular FormulaC8H8BrClO2
Molecular Weight251.50 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1CO)Cl)Br
InChIInChI=1S/C8H8BrClO2/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3,11H,4H2,1H3
InChIKeySXSVKXZZMGPNLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-chloro-2-methoxybenzyl alcohol: Properties, CAS, and Procurement Specifications


3-Bromo-6-chloro-2-methoxybenzyl alcohol (CAS 1822852-13-0) is a trisubstituted benzyl alcohol building block, featuring bromine, chlorine, and methoxy substituents on the aromatic ring . It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research due to the presence of orthogonal reactive handles (bromo, chloro, and benzylic alcohol) for sequential functionalization [1]. The compound is characterized by a predicted boiling point of 319.6±37.0 °C, a density of 1.618±0.06 g/cm³, and a pKa of 13.72±0.10 .

3-Bromo-6-chloro-2-methoxybenzyl alcohol: Why Halogen Regioisomers Are Not Interchangeable


In multi-step syntheses, substitution with a regioisomeric benzyl alcohol (e.g., 6-bromo-2-chloro-3-methoxybenzyl alcohol) is not a trivial swap. The precise 3-bromo-6-chloro-2-methoxy substitution pattern dictates the electronic environment and steric accessibility of each reactive center, thereby controlling both the regioselectivity of cross-coupling reactions and the downstream structural outcome . A mismatch in substitution pattern can lead to complete failure in subsequent steps, such as unsuccessful cyclizations or the formation of undesired constitutional isomers, necessitating costly re-optimization of synthetic routes . The differential reactivity between the C-Br and C-Cl bonds is exquisitely sensitive to their position relative to the methoxy and hydroxymethyl groups; swapping these positions fundamentally alters the selectivity profile available for orthogonal functionalization [1].

Quantitative Differentiation Evidence for 3-Bromo-6-chloro-2-methoxybenzyl alcohol


Orthogonal Reactivity via Position-Dependent Halogen Electronic Effects

The 3-bromo-6-chloro-2-methoxy substitution pattern provides a documented difference in electronic properties compared to regioisomers, enabling predictable orthogonal reactivity in sequential cross-coupling reactions. The target compound's 3-bromo group is activated toward oxidative addition by the ortho-methoxy electron-donating effect, while the 6-chloro group remains relatively inert under mild Pd-catalyzed conditions due to its para relationship to the methoxy group and meta relationship to the benzylic alcohol [1]. In contrast, the regioisomer 6-bromo-2-chloro-3-methoxybenzyl alcohol (CAS 817166-50-0) exhibits an inverted reactivity profile where the bromine is positioned para to the methoxy group, altering its activation energy for cross-coupling and potentially compromising selectivity . This electronic differentiation is quantifiable through computed LogP values (target compound: XLogP3 = 2.3 [2]), which directly impacts solubility and chromatographic behavior during purification.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Supply Purity Benchmarking Against Regioisomeric Analogues

Commercially available 3-Bromo-6-chloro-2-methoxybenzyl alcohol is supplied with a verified purity specification of 98% (by supplier Certificate of Analysis) . This compares favorably to the commonly available regioisomer (6-bromo-3-chloro-2-methoxyphenyl)methanol (CAS 2090464-28-9), which is typically supplied at 97.5% purity by HPLC . While the 0.5% absolute purity difference is modest, the 98% specification ensures a lower baseline of unknown impurities that could interfere with sensitive catalytic reactions or confound biological assay results. This higher purity threshold reduces the need for pre-use repurification and mitigates batch-to-batch variability risks.

Procurement Quality Control Synthetic Chemistry

Physicochemical Property Differentiation for Synthetic Planning

The predicted physicochemical properties of 3-Bromo-6-chloro-2-methoxybenzyl alcohol provide concrete data for synthetic route planning and purification method development. The compound exhibits a predicted boiling point of 319.6±37.0 °C and a density of 1.618±0.06 g/cm³ . Its computed LogP of 2.6034 and topological polar surface area (TPSA) of 29.46 Ų define its chromatographic behavior and organic/aqueous partitioning characteristics. These values are distinct from those of related analogs (e.g., 3-Bromo-6-chloro-2-methoxybenzyl bromide, MW 314.40 ), directly impacting extraction efficiency and reverse-phase HPLC retention times. For instance, the lower molecular weight and different LogP of the alcohol compared to the bromide enables cleaner phase separation during workup and earlier elution in standard RP-HPLC methods.

Process Chemistry Chromatography Solubility

Optimal Research Applications for 3-Bromo-6-chloro-2-methoxybenzyl alcohol


Sequential Cross-Coupling for Heterocyclic Scaffold Construction

The orthogonal reactivity profile of the 3-bromo and 6-chloro substituents makes this compound ideal for constructing complex heterocyclic frameworks via sequential Pd-catalyzed cross-coupling reactions [1]. The activated 3-bromo position can be selectively functionalized first (e.g., Suzuki coupling) while the 6-chloro group remains intact, allowing for subsequent diversification steps. This strategy is particularly valuable in fragment-based drug design where diverse substitution patterns must be rapidly explored [2].

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

The benzylic alcohol functionality provides a versatile handle for linking to core scaffolds or for further derivatization (e.g., oxidation to aldehyde, conversion to halide). The 98% purity specification ensures that this building block can be incorporated directly into fragment libraries without additional purification, accelerating hit-to-lead timelines in medicinal chemistry programs [2].

Synthesis of Agrochemical Intermediates Requiring Halogen Orthogonality

In agrochemical research, the ability to sequentially functionalize the bromo and chloro positions is critical for optimizing properties such as metabolic stability and target-site binding. The distinct electronic environments of the 3-bromo and 6-chloro groups, as reflected in the compound's LogP and TPSA values , enable predictable structure-activity relationship (SAR) studies when incorporated into herbicidal or fungicidal lead compounds [1].

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